TP-030-2

Description

Properties

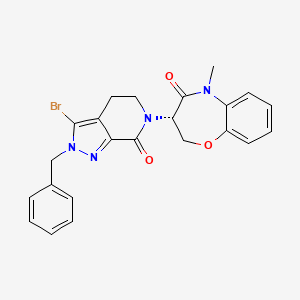

Molecular Formula |

C23H21BrN4O3 |

|---|---|

Molecular Weight |

481.3 g/mol |

IUPAC Name |

(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one |

InChI |

InChI=1S/C23H21BrN4O3/c1-26-17-9-5-6-10-19(17)31-14-18(22(26)29)27-12-11-16-20(23(27)30)25-28(21(16)24)13-15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3/t18-/m0/s1 |

InChI Key |

KHVVJKLNKLQLJZ-SFHVURJKSA-N |

Isomeric SMILES |

CN1C2=CC=CC=C2OC[C@@H](C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Br |

Canonical SMILES |

CN1C2=CC=CC=C2OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Br |

Origin of Product |

United States |

Foundational & Exploratory

TP-030-2 RIPK1 inhibitor mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of TP-030-2 and its Orthogonal Probe TP-030-1, RIPK1 Inhibitors

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] Its pivotal role in these processes makes it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases. This guide provides a detailed technical overview of the mechanism of action of the potent RIPK1 inhibitor this compound and its closely related orthogonal probe, TP-030-1. These compounds belong to a novel class of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives.[1][3][4][5][6] TP-030-1 and this compound are notable for their high potency and selectivity as allosteric inhibitors of RIPK1.[7][8]

Quantitative Data Summary

The inhibitory activities of TP-030-1 and this compound have been characterized through various in vitro and cellular assays. The key quantitative data for these compounds are summarized in the tables below.

In Vitro Kinase Inhibition

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| TP-030-1 | human RIPK1 | TR-FRET | 3.9 | - | [7][9][10] |

| mouse RIPK1 | TR-FRET | - | 4200 | [7][9][10] | |

| This compound | human RIPK1 | TR-FRET | 0.43 | - | [11] |

| mouse RIPK1 | TR-FRET | - | 100 | [11] |

Cellular Necroptosis Inhibition

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| TP-030-1 | HT29 | Necroptosis Assay | 18 | [7][9][10] |

| This compound | HT29 | Necroptosis Assay | 1.3 | [11] |

Core Mechanism of Action

TP-030-1 and this compound are classified as Type III kinase inhibitors.[2][7] Unlike ATP-competitive inhibitors that bind to the active site, these compounds bind to an allosteric pocket located at the back of the ATP binding site of RIPK1.[4] This binding event induces a conformational change in the kinase, stabilizing it in an inactive state. Specifically, the binding of these inhibitors forces the DLG motif of RIPK1 into a "DLG-out" conformation, which is characteristic of an inactive kinase.[12] By locking RIPK1 in this inactive conformation, TP-030-1 and this compound prevent the autophosphorylation of RIPK1, a critical step for its activation and the subsequent downstream signaling events that lead to necroptosis.[2]

Signaling Pathway Context

Under normal physiological conditions, upon stimulation by ligands such as tumor necrosis factor (TNF), RIPK1 is recruited to the TNFR1 signaling complex (Complex I).[2][13] In this complex, RIPK1's kinase activity is regulated by ubiquitination and phosphorylation, which can lead to the activation of the pro-survival NF-κB pathway.[2][14] However, under conditions where pro-survival signaling is inhibited, or in the presence of certain stimuli, RIPK1 can transition to form a cytosolic death-inducing complex, known as the necrosome (Complex IIb), with RIPK3 and mixed-lineage kinase domain-like protein (MLKL).[2] The activation of RIPK1's kinase function is essential for the formation and activation of the necrosome, which ultimately leads to necroptotic cell death.[2] TP-030-1 and this compound, by allosterically inhibiting RIPK1's kinase activity, effectively block the formation and function of the necrosome, thereby preventing necroptosis.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize TP-030-1 and this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is used to determine the in vitro inhibitory potency of compounds against RIPK1.

Objective: To measure the Ki or IC50 value of a test compound for RIPK1 kinase.

Materials:

-

Recombinant human or mouse RIPK1 enzyme.

-

Biotinylated peptide substrate.

-

ATP.

-

Europium-labeled anti-phospho-substrate antibody.

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

-

Test compounds (TP-030-1, this compound) serially diluted in DMSO.

-

384-well low-volume microplates.

-

TR-FRET compatible plate reader.

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the RIPK1 enzyme and the peptide substrate to the wells of the microplate.

-

Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents: Europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated acceptor.

-

Incubate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 or Ki value.

HT29 Necroptosis Assay

This cellular assay measures the ability of a compound to inhibit necroptosis in a human cell line.

Objective: To determine the IC50 value of a test compound for the inhibition of necroptosis in HT29 cells.

Materials:

-

HT29 human colon adenocarcinoma cells.

-

Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics.

-

TNF-α (Tumor Necrosis Factor-alpha).

-

A Smac mimetic (e.g., birinapant).

-

A pan-caspase inhibitor (e.g., z-VAD-fmk).

-

Test compounds (TP-030-1, this compound) serially diluted in DMSO.

-

A cell viability reagent (e.g., CellTiter-Glo).

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed HT29 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Pre-treat the cells with the compound dilutions for a specified time (e.g., 1 hour).

-

Induce necroptosis by adding a cocktail of TNF-α, a Smac mimetic, and a pan-caspase inhibitor to the wells. Include appropriate controls (untreated cells, vehicle control, and maximum cell death control).

-

Incubate the plate for a specified time (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Measure cell viability using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

Read the luminescence on a plate reader.

-

Normalize the data to the controls and plot the percentage of cell viability against the compound concentration to calculate the IC50 value.

Conclusion

This compound and its orthogonal probe TP-030-1 are highly potent and selective allosteric inhibitors of RIPK1 kinase. Their mechanism of action, which involves stabilizing an inactive conformation of the kinase, effectively blocks the necroptotic cell death pathway. The detailed experimental protocols provided herein serve as a guide for researchers in the field of drug discovery and development to further investigate the therapeutic potential of targeting RIPK1 in various inflammatory and neurodegenerative disorders. The well-characterized nature of these chemical probes makes them valuable tools for elucidating the complex biology of RIPK1-mediated signaling.

References

- 1. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Discovery of 7âOxo-2,4,5,7-tetrahydroâ6Hâpyrazolo[3,4âc]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of StructureâKinetic Relationships - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 8. Discovery of novel, allosteric RIPK1 inhibitors using a combination of computational and experimental screening approaches - American Chemical Society [acs.digitellinc.com]

- 9. eubopen.org [eubopen.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. eubopen.org [eubopen.org]

- 12. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of TP-030-2, a Potent RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-030-2 has emerged as a significant chemical probe for the study of inflammatory diseases and neurodegeneration. It is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammation. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a technical resource for researchers in the field.

Discovery and Core Data

This compound, also reported as compound 22 in seminal literature, was identified through a structure-based drug design approach aimed at developing potent, orally available, and brain-penetrating RIPK1 inhibitors.[1][2][3] The optimization of a novel 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine scaffold led to the discovery of this highly effective molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its associated negative control, TP-030n.

| Compound | Target | Assay Type | Potency (IC50/Ki) | Cellular Potency (IC50) |

| This compound | Human RIPK1 | TR-FRET | Ki = 0.43 nM | HT29 Necroptosis Assay: 1.3 nM |

| This compound | Mouse RIPK1 | - | IC50 = 100 nM | - |

| TP-030n | Human RIPK1 | TR-FRET | Ki = 6.9 µM | - |

| TP-030n | Mouse RIPK1 | TR-FRET | Ki > 10 µM | - |

| Selectivity Data for this compound | |

| Kinase Panel | No significant binding observed at 1 µM across a panel of 303 kinases. |

| Off-Target Panel (Eurofins-Panlabs) | Closest off-targets: GABA/PBR (Ki = 346.58 nM), HTR2A (Ki = 2071.02 nM), ADRA2A (Ki = 2355.74 nM). |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of RIPK1-mediated necroptosis and the general experimental workflow for the synthesis and evaluation of this compound.

Caption: RIPK1 Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for this compound.

Experimental Protocols

Synthesis of this compound (Compound 22)

The synthesis of this compound is a multi-step process. The following protocol is a summary of the likely synthesis route based on the procedures described for analogous compounds in the primary literature.

Step 1: Synthesis of Intermediate Pyrazole 16

-

To a solution of the starting pyrazole, add phosphorus oxybromide and dimethylformamide (DMF).

-

Heat the reaction mixture and monitor for the completion of the Vilsmeier-Haack reaction.

-

Upon completion, quench the reaction and extract the product to obtain pyrazole 16.

Step 2: Synthesis of Aldehyde 18

-

Subject pyrazole 16 to a Wittig reaction using methoxymethyl triphenylphosphonium chloride to yield compound 17.

-

Treat compound 17 with an acid to cleave the ether and induce tautomerization, affording the aldehyde building block 18.

Step 3: Reductive Amination to Form Secondary Amine 20

-

Couple aldehyde 18 with the appropriate amine building block (19) via reductive amination.

-

Use a suitable reducing agent, such as sodium triacetoxyborohydride, to facilitate the reaction.

-

Purify the resulting secondary amine (20).

Step 4: Lactamization to Yield Compound 21

-

Induce intramolecular cyclization of the secondary amine 20 to form the lactam ring of compound 21. This can be achieved under appropriate heating or catalytic conditions.

Step 5: Final Cyanation to this compound (Compound 22)

-

Subject compound 21 to a palladium-catalyzed cyanation reaction.

-

Use a cyanide source, such as zinc cyanide, and a palladium catalyst (e.g., Pd(PPh3)4).

-

Purify the final product, this compound, using column chromatography or recrystallization.

Note: For precise reagent quantities, reaction times, and purification methods, it is imperative to consult the supplementary information of Yoshikawa et al., J Med Chem. 2018 Mar 22;61(6):2384-2409.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for RIPK1

This assay is used to determine the biochemical potency of inhibitors against RIPK1.

Materials:

-

Recombinant human RIPK1 enzyme

-

TR-FRET donor (e.g., terbium-labeled anti-His antibody)

-

TR-FRET acceptor (e.g., a fluorescently labeled tracer that binds to the RIPK1 active site)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, with appropriate salts and additives)

-

384-well assay plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the RIPK1 enzyme, the terbium-labeled antibody, and the fluorescent tracer to the assay buffer.

-

Add the diluted this compound or DMSO (as a control) to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~495 nm) and acceptor (~520 nm).

-

Calculate the ratio of the acceptor to donor fluorescence.

-

Plot the fluorescence ratio against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 or Ki value.

HT29 Necroptosis Assay

This cellular assay measures the ability of an inhibitor to protect cells from induced necroptosis.

Materials:

-

HT29 human colorectal adenocarcinoma cells

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

TNFα (Tumor Necrosis Factor-alpha)

-

SM-164 (a SMAC mimetic)

-

zVAD-fmk (a pan-caspase inhibitor)

-

Cell viability reagent (e.g., CellTiter-Glo)

-

96-well cell culture plates

Procedure:

-

Seed HT29 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the diluted this compound or DMSO (as a control) for a specified time (e.g., 30-60 minutes).

-

Induce necroptosis by adding a cocktail of TNFα (e.g., 10-100 ng/mL), SM-164 (e.g., 10-100 nM), and zVAD-fmk (e.g., 20 µM) to the wells.[4][5][6]

-

Incubate the cells for a period sufficient to induce cell death (e.g., 18-24 hours).

-

Measure cell viability using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of viable cells.

-

Plot cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable tool for investigating the role of RIPK1 in health and disease. Its high potency, selectivity, and favorable pharmacokinetic properties make it an excellent chemical probe. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate its use and further research in the field of RIPK1-mediated signaling pathways. Researchers are encouraged to consult the primary literature for further details and to ensure the safe and effective use of this compound.

References

- 1. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. archive.connect.h1.co [archive.connect.h1.co]

- 4. researchgate.net [researchgate.net]

- 5. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to TP-030-2 (CAS 2095514-84-2): A Potent RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of TP-030-2, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document consolidates available data on its chemical and biological characteristics, mechanism of action, and relevant experimental methodologies to support further research and development.

Core Properties and Data

This compound is a small molecule inhibitor targeting the kinase activity of RIPK1, a critical regulator of cellular necroptosis and inflammation.[1] Its inhibitory activity has been quantified against both human and murine RIPK1, as well as in a cellular context.

Physicochemical and Biological Properties

| Property | Value | Reference |

| CAS Number | 2095514-84-2 | [1] |

| Molecular Formula | C23H21BrN4O3 | [1] |

| Molecular Weight | 481.34 g/mol | [1] |

| Solubility | Soluble in DMSO at 100 mg/mL (207.75 mM) with ultrasonication. It is noted that hygroscopic DMSO can affect solubility, and newly opened DMSO is recommended. | [2] |

| Storage Conditions | Store at 4°C, protected from light, and under a nitrogen atmosphere. In solvent, it is stable for up to 6 months at -80°C and for 1 month at -20°C. | [2] |

In Vitro Inhibitory Activity

| Target/Assay | Value | Reference |

| Human RIPK1 (Ki) | 0.43 nM | [1] |

| Mouse RIPK1 (IC50) | 100 nM | [1] |

| HT-29 Cellular Necroptosis (IC50) | 1.3 nM | [1] |

Mechanism of Action: RIPK1 Inhibition

This compound exerts its biological effects by directly inhibiting the kinase activity of RIPK1. RIPK1 is a serine/threonine kinase that plays a pivotal role in multiple signaling pathways, most notably in the regulation of necroptosis and inflammation initiated by death receptors such as the tumor necrosis factor receptor 1 (TNFR1).[3]

In response to stimuli like TNF-α, RIPK1 can initiate a pro-survival signaling cascade leading to the activation of NF-κB.[4] However, under conditions where apoptosis is inhibited, RIPK1 can auto-phosphorylate and subsequently phosphorylate RIPK3, leading to the formation of the necrosome complex. This complex then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptotic cell death.[3] By inhibiting the kinase activity of RIPK1, this compound is expected to block these downstream signaling events, thereby preventing necroptosis and associated inflammation.

Signaling Pathway of RIPK1 in Necroptosis

Caption: RIPK1 signaling pathway in necroptosis and its inhibition by this compound.

Experimental Protocols

While specific protocols detailing the use of this compound are not publicly available, this section provides detailed methodologies for key experiments typically employed to characterize RIPK1 inhibitors. These protocols are based on established methods and can be adapted for the evaluation of this compound.

RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate[5]

-

ATP[5]

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (or other inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)[5]

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 50 nL of the compound-DMSO solution to the wells of a 384-well plate. Include DMSO-only wells for positive (no inhibition) and negative (no enzyme) controls.[6]

-

Prepare a reaction mixture containing RIPK1 enzyme and MBP substrate in kinase assay buffer.

-

Add 2.5 µL of the enzyme/substrate mixture to each well.

-

Prepare an ATP solution in kinase assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for RIPK1.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

HT-29 Cellular Necroptosis Assay

This cell-based assay measures the ability of an inhibitor to protect cells from induced necroptosis. The HT-29 human colon adenocarcinoma cell line is a well-established model for studying necroptosis.[7]

Materials:

-

HT-29 cells (ATCC HTB-38)

-

Complete growth medium (e.g., McCoy's 5a Medium Modified with 10% FBS)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

SMAC mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., Z-VAD-FMK)

-

This compound dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well clear-bottom white plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a suitable density (e.g., 10,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the complete growth medium.

-

Pre-treat the cells with the different concentrations of this compound for 1-2 hours. Include DMSO-only controls.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 250 nM), and a pan-caspase inhibitor (e.g., 10.5 µM) to the wells.[6] The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

-

Read the luminescence on a plate reader.

-

Calculate the percent protection for each concentration of this compound and determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that can confirm target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[8][9]

Materials:

-

HT-29 cells

-

This compound dissolved in DMSO

-

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Primary antibody against RIPK1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Culture HT-29 cells to a high confluency.

-

Treat the cells with this compound at a desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1 hour at 37°C.[8]

-

Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble RIPK1 in each sample by Western blotting.

-

The binding of this compound to RIPK1 is expected to increase its thermal stability, resulting in more soluble RIPK1 at higher temperatures compared to the DMSO control. This shift in the melting curve confirms target engagement.

Experimental Workflow Visualization

Caption: A general experimental workflow for the characterization of a RIPK1 inhibitor like this compound.

Conclusion

This compound is a highly potent inhibitor of RIPK1 with demonstrated activity in both biochemical and cellular assays. Its ability to interfere with the RIPK1-mediated necroptosis pathway makes it a valuable research tool for investigating the roles of RIPK1 in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other RIPK1 inhibitors, which may ultimately lead to the development of novel therapeutics for inflammatory and neurodegenerative diseases.

References

- 1. This compound | CAS#:2095514-84-2 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Specificity and Selectivity Profile of TP-030-2

This technical guide provides a comprehensive overview of the target specificity and selectivity of TP-030-2, a potent and selective chemical probe for Receptor-Interacting Protein Kinase 1 (RIPK1). This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and therapeutic potential of RIPK1 inhibition.

Core Target: RIPK1

This compound is a highly potent inhibitor of RIPK1, a crucial serine/threonine kinase involved in the regulation of cellular necroptosis and inflammation.[1] It functions as a non-ATP competitive, allosteric inhibitor that binds to the kinase domain of RIPK1.[2] A structurally related but inactive compound, TP-030n, serves as a negative control for experimental validation.[1]

Quantitative Potency and Selectivity Profile

The inhibitory activity of this compound has been characterized across various in vitro and cellular assays, demonstrating high potency for its intended target and remarkable selectivity against a broad range of other kinases.

Table 1: In Vitro Potency of this compound against RIPK1

| Target Species | Assay Type | Potency Metric | Value (nM) |

| Human RIPK1 | TR-FRET | Ki | 0.43[1][3][4][5][6][7] |

| Mouse RIPK1 | - | IC50 | 100[1][4][5][7][8] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Potency Metric | Value (nM) |

| Necroptosis Assay | HT29 | IC50 | 1.3[1] |

Table 3: Off-Target Selectivity Profile of this compound

| Screening Panel | Number of Targets | Concentration Tested | Key Off-Targets and Observations |

| Takeda Global Kinase Panel | 303 kinases | 1 µM | No significant binding observed.[1][3] |

| Eurofins-Panlabs LeadProfilingScreen | 68 targets | - | The only significant hit was 63% inhibition of HTR2B.[1] Closest off-targets in the GPCR scan were GABA/PBR (Ki = 346.58 nM), HTR2A (Ki = 2071.02 nM), and ADRA2A (Ki = 2355.74 nM).[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is employed to determine the in vitro potency (Ki) of this compound against human RIPK1.

-

Principle: TR-FRET assays measure the inhibition of kinase activity by detecting the transfer of energy between a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., APC) conjugated to a substrate and an antibody that recognizes the phosphorylated substrate, respectively. Inhibition of the kinase by a compound like this compound leads to a decrease in the FRET signal.

-

Protocol Outline:

-

Recombinant human RIPK1 enzyme is incubated with a specific substrate peptide and ATP in a buffered solution.

-

Serial dilutions of this compound are added to the reaction wells.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and a detection solution containing a Europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin (which binds to a biotinylated substrate) is added.

-

After an incubation period to allow for antibody-substrate binding, the TR-FRET signal is read using a plate reader capable of time-resolved fluorescence detection.

-

The Ki value is calculated from the dose-response curve of the inhibitor.

-

2. HT29 Necroptosis Assay

This cellular assay is used to assess the potency of this compound in a biologically relevant context.

-

Principle: The HT29 human colon adenocarcinoma cell line can be induced to undergo necroptosis, a form of programmed cell death dependent on RIPK1 activity. The ability of this compound to inhibit this process is a measure of its cellular efficacy.

-

Protocol Outline:

-

HT29 cells are seeded in multi-well plates and allowed to adhere.

-

Cells are pre-treated with serial dilutions of this compound for a specified duration. A recommended concentration for cellular use is 100 nM to achieve over 95% inhibition of RIPK1.[3]

-

Necroptosis is induced by the addition of a combination of stimuli, typically TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (to block apoptosis and channel the cell death pathway towards necroptosis).

-

After an incubation period, cell viability is assessed using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

-

Visualizations

RIPK1 Signaling Pathway in Necroptosis

Caption: RIPK1 signaling pathway leading to necroptosis and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for the in vitro and cellular characterization of the RIPK1 inhibitor this compound.

References

- 1. eubopen.org [eubopen.org]

- 2. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. This compound|CAS 2095514-84-2|DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Apoptose | CymitQuimica [cymitquimica.com]

- 7. glpbio.com [glpbio.com]

- 8. RIP kinase | DC Chemicals [dcchemicals.com]

In-depth Technical Guide: The Structure-Activity Relationship of TP-030-2

An Analysis for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the public scientific literature and patent databases did not yield specific information for a compound designated "TP-030-2." This suggests that "this compound" may be a novel compound with research findings not yet publicly available, an internal project code, or a potential misidentification.

To provide a comprehensive analysis as requested, this guide will instead focus on a well-documented analog, TP-064 , a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4). The exploration of TP-064's structure-activity relationship (SAR) will serve as a valuable framework for understanding the potential development and optimization of similar chemical entities.

Core Structure and Activity of TP-064

TP-064 is a small molecule inhibitor of PRMT4, an enzyme implicated in various biological processes and overexpressed in several cancers. The core scaffold of TP-064 is essential for its high-potency inhibition of PRMT4's methyltransferase activity.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of TP-064 and its negative control, TP-064N, highlights key structural determinants for activity.

| Compound | Target | IC50 (nM) | Cellular IC50 (BAF155 dimethylation, nM) | Cellular IC50 (MED12 dimethylation, nM) |

| TP-064 | PRMT4 | < 10 | 340 ± 30 | 43 ± 10 |

| TP-064N | PRMT4 | 2500 ± 600 | No effect | No effect |

Data compiled from publicly available research on TP-064.[1]

The significant drop in activity between TP-064 and TP-064N, where a terminal aminomethyl group is replaced by a methoxy moiety, underscores the critical role of this functional group in target engagement.[1]

Experimental Methodologies

The following protocols are foundational for assessing the SAR of PRMT4 inhibitors like TP-064.

PRMT4 Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the methyltransferase activity of PRMT4.

-

Reaction Mixture Preparation: A reaction buffer containing recombinant human PRMT4, the methyl donor S-adenosyl-L-methionine (SAM), and a peptide substrate (e.g., a histone H3-derived peptide) is prepared.

-

Compound Incubation: Test compounds (e.g., TP-064) at varying concentrations are pre-incubated with the PRMT4 enzyme.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the peptide substrate and allowed to proceed for a defined period at a controlled temperature. The reaction is then terminated, often by the addition of a strong acid.

-

Detection: The extent of peptide methylation is quantified. This can be achieved through various methods, including radioactivity-based assays (if using radiolabeled SAM) or antibody-based detection of the methylated product (e.g., ELISA).

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Target Engagement Assay

This assay measures the ability of a compound to inhibit PRMT4 activity within a cellular context.

-

Cell Culture: A relevant cell line (e.g., a multiple myeloma cell line like NCI-H929) is cultured under standard conditions.[1]

-

Compound Treatment: Cells are treated with the test compound at various concentrations for a specified duration.

-

Cell Lysis: After treatment, cells are harvested and lysed to extract cellular proteins.

-

Western Blot Analysis: The levels of asymmetrically dimethylated arginine on known PRMT4 substrates, such as BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12), are assessed by Western blot using specific antibodies.[1]

-

Data Quantification: The intensity of the bands corresponding to the dimethylated substrates is quantified and normalized to a loading control. The cellular IC50 is determined by plotting the reduction in methylation against the compound concentration.

Visualizing Key Pathways and Processes

Mechanism of Action of TP-064

The following diagram illustrates the proposed mechanism of action for TP-064, highlighting its interaction with PRMT4 and the subsequent downstream effects.

Caption: Proposed mechanism of TP-064 action on the PRMT4 catalytic cycle.

General Workflow for SAR Study

The logical flow for a typical structure-activity relationship study is depicted below.

Caption: A generalized workflow for conducting a structure-activity relationship study.

References

TP-030-2: A Technical Guide for Basic Research in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying component of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia, the resident immune cells of the central nervous system (CNS), plays a central role in initiating and propagating the inflammatory cascade. A key mediator in these processes is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). TP-030-2 has been identified as a potent and selective chemical probe for RIPK1, offering a valuable tool to investigate the role of this kinase in neuroinflammatory pathways. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and potential applications in basic research, based on the current understanding of RIPK1's function in neuroinflammation.

This compound: A Potent and Selective RIPK1 Inhibitor

This compound is a chemical probe designed for the specific inhibition of RIPK1. Its high potency and selectivity make it a superior tool for dissecting the cellular functions of RIPK1 compared to less specific inhibitors. A corresponding negative control, TP-030n, which is structurally similar but inactive against RIPK1, is available to help distinguish on-target from off-target effects.

Quantitative Data

The following table summarizes the known quantitative data for this compound. It is important to note that while the biochemical and cellular potency of this compound are well-characterized, specific data from neuroinflammation models are not yet publicly available. The data presented here are from foundational characterization studies.

| Parameter | Species | Value | Assay Type | Reference |

| Kᵢ | Human | 0.43 nM | TR-FRET | [1][2] |

| IC₅₀ | Mouse | 100 nM | Not Specified | [1][2] |

| IC₅₀ | Human (HT29 cells) | 1.3 nM | Necroptosis Assay | [1][2] |

The Role of RIPK1 in Neuroinflammation: The Target of this compound

RIPK1 is a critical signaling node that regulates both cell death (necroptosis and apoptosis) and inflammation.[2] In the context of the CNS, RIPK1 is expressed in various cell types, including microglia and neurons. Its activation is implicated in the production of pro-inflammatory cytokines and the promotion of a pro-inflammatory microglial phenotype.

Signaling Pathway

The diagram below illustrates the central role of RIPK1 in the tumor necrosis factor (TNF) signaling pathway, a key driver of neuroinflammation. Stimulation of the TNF receptor 1 (TNFR1) can lead to the formation of a signaling complex (Complex I) that activates NF-κB, a master regulator of inflammatory gene expression. Under certain conditions, RIPK1 can dissociate from Complex I to form a secondary complex that initiates either apoptosis or necroptosis. The kinase activity of RIPK1 is crucial for these downstream events. By inhibiting the kinase function of RIPK1, this compound is expected to block these pro-inflammatory and cell death-inducing pathways.

Caption: RIPK1 Signaling Pathway and the Action of this compound.

Experimental Protocols for Investigating this compound in Neuroinflammation

While specific protocols for this compound in neuroinflammation are not yet published, the following are detailed methodologies for key experiments that are commonly used in the field and can be adapted for evaluating this compound.

In Vitro Microglia Activation Assay

Objective: To determine the effect of this compound on the pro-inflammatory activation of microglia.

Materials:

-

Primary microglia or a microglial cell line (e.g., BV-2)

-

Lipopolysaccharide (LPS)

-

This compound and TP-030n (negative control)

-

Cell culture medium and supplements

-

Reagents for ELISA (for measuring cytokine levels) or qPCR (for measuring gene expression)

Procedure:

-

Cell Culture: Plate microglial cells at a suitable density in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or TP-030n for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.

-

Incubation: Incubate the cells for a specified period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine protein analysis).

-

Sample Collection:

-

For gene expression: Lyse the cells and extract RNA.

-

For cytokine analysis: Collect the cell culture supernatant.

-

-

Analysis:

-

qPCR: Perform reverse transcription and quantitative PCR to measure the mRNA levels of pro-inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2).

-

ELISA: Use enzyme-linked immunosorbent assay kits to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant.

-

In Vivo Model of Neuroinflammation

Objective: To assess the efficacy of this compound in a mouse model of LPS-induced systemic inflammation, which is known to cause neuroinflammation.

Materials:

-

C57BL/6 mice

-

Lipopolysaccharide (LPS)

-

This compound and TP-030n

-

Vehicle for drug administration (e.g., a solution suitable for intraperitoneal injection)

-

Anesthesia and surgical tools for tissue collection

-

Reagents for immunohistochemistry and protein/RNA analysis

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Drug Administration: Administer this compound, TP-030n, or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a pre-determined dose.

-

LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), inject LPS intraperitoneally to induce systemic inflammation and subsequent neuroinflammation.

-

Monitoring: Monitor the mice for signs of sickness behavior.

-

Tissue Collection: At a specific time point post-LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue.

-

Analysis:

-

Immunohistochemistry: Perfuse the brains and prepare sections for staining with antibodies against microglial markers (e.g., Iba1) and inflammatory proteins.

-

Biochemical Analysis: Homogenize brain tissue to extract protein or RNA for analysis of inflammatory markers by ELISA, Western blot, or qPCR.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating a novel compound like this compound in a preclinical model of neuroinflammation.

Caption: Preclinical Experimental Workflow for this compound.

Logical Relationship: From Mechanism to Therapeutic Potential

The therapeutic potential of this compound in neuroinflammatory diseases is based on a clear logical progression from its molecular mechanism of action to its expected physiological effects.

Caption: Logical Flow of this compound's Therapeutic Rationale.

Conclusion

This compound is a highly potent and selective inhibitor of RIPK1, a key kinase implicated in the pathways of neuroinflammation and cell death. While direct studies of this compound in specific neuroinflammation models are yet to be published, its well-defined mechanism of action and the established role of its target make it a promising research tool. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to begin investigating the potential of this compound in mitigating the detrimental effects of neuroinflammation in various disease models. As research progresses, the utility of this chemical probe in unraveling the complexities of neurodegenerative diseases is expected to become increasingly evident.

References

Preliminary studies on TP-030-2 in cell culture

An in-depth analysis of publicly available preliminary studies on a compound designated "TP-030-2" in cell culture did not yield specific results for a molecule with this identifier. The scientific literature and public trial databases do not contain information regarding a compound with the exact name "this compound."

This suggests that "this compound" may be an internal corporate identifier for a compound in the early stages of development, and information has not yet been publicly disclosed. Alternatively, it is possible that the designation is inaccurate or refers to a compound more commonly known by another name.

To provide a comprehensive technical guide as requested, further details are required, including:

-

The chemical structure or class of this compound.

-

The intended biological target or pathway.

-

The cell types or disease models in which it has been studied.

-

Any alternative names or identifiers for the compound.

Without this fundamental information, it is not possible to retrieve relevant data on experimental protocols, quantitative results, or signaling pathways to construct the requested in-depth guide and visualizations. Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or contact the originating institution for specific details.

In-Depth Technical Guide: TP-030-2 and its Effect on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-030-2 is a potent and selective chemical probe for Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and cell death pathways. As a key mediator in the tumor necrosis factor (TNF) signaling cascade, RIPK1 has emerged as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, with a specific focus on its mechanism of action and its modulatory effects on cytokine production.

Core Compound Details: this compound

This compound is a RIPK1 inhibitor with high affinity and selectivity. It has a human Ki of 0.43 nM and an IC50 of 100 nM for mouse RIPK1.[1] The compound belongs to a class of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives and was developed as a brain-penetrating RIPK1 inhibitor.

Mechanism of Action: RIPK1 Inhibition

This compound exerts its effects by directly inhibiting the kinase activity of RIPK1. RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. It can promote cell survival and inflammation through the activation of NF-κB and MAPK pathways, or it can mediate programmed cell death in the form of apoptosis or necroptosis.

The binding of TNF-α to its receptor, TNFR1, triggers the formation of a membrane-bound signaling complex known as Complex I. Within this complex, RIPK1 acts as a scaffold, leading to the activation of downstream signaling pathways that result in the production of pro-inflammatory cytokines. By inhibiting the kinase activity of RIPK1, this compound can block the activation of these inflammatory pathways.

The RIPK1 Signaling Pathway and this compound Intervention

The following diagram illustrates the central role of RIPK1 in the TNF-α signaling pathway and the point of intervention for this compound.

Effect of this compound on Cytokine Production

While specific quantitative data for this compound's effect on a broad panel of cytokines from publicly accessible literature is limited, the primary research on its chemical series, which includes a highly similar compound (compound 22 ), provides strong evidence for its anti-inflammatory properties through the modulation of cytokine-driven pathology. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a disease mediated by pro-inflammatory cytokines, oral administration of compound 22 (10 mg/kg, bid) significantly attenuated disease progression. This strongly suggests an in vivo reduction of key inflammatory cytokines.

Based on the known mechanism of RIPK1 inhibitors and the results from related inflammatory models, this compound is expected to suppress the production of key pro-inflammatory cytokines, including:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

-

Interleukin-1beta (IL-1β)

Experimental Protocols

Detailed experimental protocols for the direct measurement of cytokine inhibition by this compound are not extensively published. However, based on standard methodologies used for evaluating similar compounds, the following experimental workflows can be proposed:

In Vitro Cytokine Production Assay

This protocol outlines a general method for assessing the effect of this compound on cytokine production in cultured cells.

References

Methodological & Application

Application Notes and Protocols for TP-030-2: In Vitro Evaluation of a RIPK1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

TP-030-2 is a potent and selective chemical probe for Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound. The included methodologies cover the direct biochemical assessment of RIPK1 inhibition and the cellular evaluation of its efficacy in preventing necroptotic cell death.

Data Presentation

The following table summarizes the key in vitro potency and selectivity data for this compound.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | Human RIPK1 | Kᵢ | 0.43 nM | [1][2] |

| Biochemical Assay | Mouse RIPK1 | IC₅₀ | 100 nM | [1] |

| Cellular Assay | HT-29 Human Colon Adenocarcinoma | IC₅₀ (Necroptosis) | 1.3 nM | [1] |

| Selectivity Screen | Takeda Global Kinase Panel (303 kinases) | % Inhibition @ 1 µM | No significant binding | [1][2] |

| Selectivity Screen | Eurofins-Panlabs Screen (68 targets) | % Inhibition @ 1 µM (HTR2B) | 63% | [1] |

Signaling Pathway

The diagram below illustrates the central role of RIPK1 in the necroptosis signaling pathway initiated by TNF-α.

Caption: RIPK1 signaling in TNF-α-mediated necroptosis.

Experimental Protocols

RIPK1 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a biochemical assay to determine the inhibitory activity of this compound on RIPK1 kinase.

Workflow Diagram:

Caption: Workflow for the RIPK1 TR-FRET kinase assay.

Materials:

-

Recombinant human RIPK1 enzyme

-

TR-FRET ULight™-peptide substrate

-

Europium-labeled anti-phospho-peptide antibody (Eu-antibody)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

ATP solution

-

This compound compound

-

384-well low-volume white assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of RIPK1 enzyme in Assay Buffer.

-

Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.

-

Prepare a working solution of ATP in Assay Buffer.

-

Prepare a detection mixture containing ULight™-peptide substrate and Eu-antibody in Assay Buffer.

-

-

Assay Protocol:

-

Add 2.5 µL of RIPK1 enzyme solution to each well of the 384-well plate.

-

Add 2.5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the respective wells.

-

Incubate the plate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of the detection mixture to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Signal Detection:

-

Read the plate on a TR-FRET compatible plate reader using an excitation wavelength of 320 or 340 nm and measuring emission at 615 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

HT-29 Cellular Necroptosis Assay

This protocol details a cell-based assay to measure the ability of this compound to inhibit necroptosis in HT-29 cells. Cell viability is assessed using the MTT assay.[1][2][3][4]

Workflow Diagram:

Caption: Workflow for the HT-29 necroptosis assay.

Materials:

-

HT-29 human colon adenocarcinoma cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound compound

-

Human TNF-α

-

SM-164 (SMAC mimetic)

-

Z-VAD-FMK (pan-caspase inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 50 µL of the diluted this compound or vehicle control.

-

Incubate for 1 hour at 37°C.

-

-

Induction of Necroptosis:

-

Prepare a 2X working solution of the necroptosis induction cocktail containing TNF-α (final concentration 20 ng/mL), SM-164 (final concentration 100 nM), and Z-VAD-FMK (final concentration 20 µM) in culture medium.

-

Add 50 µL of the 2X induction cocktail to each well.

-

Include control wells with cells only, cells with vehicle + induction cocktail, and cells with this compound alone.

-

Incubate the plate for 24 hours at 37°C.

-

-

MTT Assay for Cell Viability:

-

Add 10 µL of MTT reagent to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of Solubilization Solution to each well.

-

Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the data to the vehicle-treated, necroptosis-induced control (0% inhibition) and the untreated control (100% inhibition).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Western Blot for RIPK1 Phosphorylation

This protocol is for the detection of phosphorylated RIPK1 (p-RIPK1) as a marker of RIPK1 kinase activation during necroptosis.

Procedure:

-

Cell Lysis:

-

Seed HT-29 cells in a 6-well plate and treat with this compound and the necroptosis induction cocktail as described in the cellular assay protocol.

-

After the desired incubation time (e.g., 6-8 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., anti-p-RIPK1 Ser166) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total RIPK1 and a loading control (e.g., GAPDH or β-actin).

-

Expected Results:

Treatment of HT-29 cells with the necroptosis-inducing stimuli should lead to a significant increase in the phosphorylation of RIPK1. Pre-treatment with effective concentrations of this compound is expected to reduce the levels of p-RIPK1 in a dose-dependent manner, confirming target engagement and inhibition of RIPK1 kinase activity in a cellular context.

References

Application Notes and Protocols for TP-030-2 in a Mouse Model of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-030-2 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and necroptosis.[1][2][3] Emerging evidence suggests that RIPK1-mediated neuronal death and neuroinflammation play a significant role in the pathogenesis of Alzheimer's disease (AD). Inhibition of RIPK1 has been shown to be neuroprotective in various preclinical models of neurodegeneration.[1] Specifically, treatment with RIPK1 inhibitors has demonstrated the potential to reduce amyloid-β (Aβ) plaque burden, mitigate tau pathology, decrease levels of pro-inflammatory cytokines, and improve cognitive function in mouse models of AD.[1] These application notes provide a comprehensive guide for the utilization of this compound in a mouse model of Alzheimer's disease, based on the known mechanism of RIPK1 inhibitors and preclinical data from analogous compounds.

Mechanism of Action

This compound exerts its therapeutic effects by specifically inhibiting the kinase activity of RIPK1.[1][2][3] In the context of Alzheimer's disease, the accumulation of Aβ and hyperphosphorylated tau is thought to trigger a chronic inflammatory response in the brain, mediated by microglia and astrocytes. This neuroinflammation can lead to synaptic dysfunction and neuronal death through various pathways, including necroptosis, a form of programmed necrosis regulated by RIPK1. By inhibiting RIPK1, this compound is hypothesized to block this downstream inflammatory cascade and prevent necroptotic cell death, thereby preserving neuronal function and ameliorating the pathological hallmarks of AD.

dot graph "RIPK1_Signaling_Pathway_in_AD" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Abeta_Tau [label="Amyloid-β & Tau Pathology", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microglia_Astrocytes [label="Microglia & Astrocyte Activation", fillcolor="#FBBC05", fontcolor="#202124"]; TNFa [label="TNF-α", fillcolor="#FBBC05", fontcolor="#202124"]; TNFR1 [label="TNFR1", fillcolor="#FBBC05", fontcolor="#202124"]; RIPK1 [label="RIPK1 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TP0302 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Neuroinflammation\n(Cytokine Release)", fillcolor="#F1F3F4", fontcolor="#202124"]; RIPK3_MLKL [label="RIPK3/MLKL Pathway\n(Necrosome Formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Necroptosis [label="Necroptosis\n(Neuronal Death)", fillcolor="#F1F3F4", fontcolor="#202124"]; Synaptic_Dysfunction [label="Synaptic Dysfunction &\nCognitive Decline", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Abeta_Tau -> Microglia_Astrocytes; Microglia_Astrocytes -> TNFa; TNFa -> TNFR1; TNFR1 -> RIPK1; TP0302 -> RIPK1 [arrowhead=tee, color="#34A853", style=bold]; RIPK1 -> NFkB; RIPK1 -> RIPK3_MLKL; NFkB -> Inflammation; RIPK3_MLKL -> Necroptosis; Inflammation -> Synaptic_Dysfunction; Necroptosis -> Synaptic_Dysfunction; } END_OF_DOT

Caption: Proposed mechanism of this compound in Alzheimer's disease.

Quantitative Data Summary

While in vivo data for this compound in an Alzheimer's disease model is not yet publicly available, the following table summarizes its in vitro potency and the in vivo effects of other RIPK1 inhibitors in relevant models. This information can be used to guide dose selection and expected outcomes for studies with this compound.

| Compound | Assay/Model | Endpoint | Result | Reference |

| This compound | Human RIPK1 (in vitro) | Ki | 0.43 nM | [1] |

| This compound | Mouse RIPK1 (in vitro) | IC50 | 100 nM | [1] |

| This compound | HT29 Necroptosis Assay (cellular) | IC50 | 1.3 nM | [1] |

| Necrostatin-1s | APP/PS1 mice | Aβ Plaque Burden | Reduced | [1] |

| Necrostatin-1s | APP/PS1 mice | Tau Aggregation | Reduced | [1] |

| Necrostatin-1s | APP/PS1 mice | Pro-inflammatory Cytokines | Reduced | [1] |

| Necrostatin-1s | APP/PS1 mice | Spatial Memory | Improved | [1] |

| Necrostatin-1s | 5XFAD mice | Neuronal Cell Loss | Reduced | [1] |

| GSK'963 | Mouse ICH model | Neuronal Death | Reduced | |

| RIPA-56 | Mouse model | In-feed administration | 300 mg/kg |

Experimental Protocols

The following protocols are suggested for the use of this compound in a mouse model of Alzheimer's disease, such as the 5XFAD or 3xTg-AD models.

Animal Model Selection

-

5XFAD Mouse Model: This model exhibits an aggressive amyloid pathology, with Aβ plaques appearing as early as 2 months of age. It is suitable for studying the effects of this compound on amyloid deposition and associated neuroinflammation.

-

3xTg-AD Mouse Model: This model develops both amyloid plaques and tau pathology, with cognitive deficits appearing around 4-6 months of age. It is ideal for investigating the broader effects of this compound on both hallmark pathologies of Alzheimer's disease.

Dosing and Administration

Based on preclinical studies with other brain-penetrant RIPK1 inhibitors, the following administration routes and starting doses are recommended. It is crucial to perform a preliminary dose-ranging study to determine the optimal dose of this compound that achieves target engagement in the brain without causing toxicity.

-

Route of Administration:

-

Oral Gavage (PO): This is a common and less stressful method for repeated dosing. This compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Intraperitoneal (IP) Injection: This method ensures rapid absorption. The formulation should be sterile and pH-neutral.

-

In-feed Formulation: For long-term studies, formulating this compound in the chow can reduce animal stress.

-

-

Suggested Starting Dose:

-

A starting dose in the range of 10-30 mg/kg/day is proposed, based on doses used for other RIPK1 inhibitors in vivo. This should be adjusted based on pharmacokinetic and pharmacodynamic data.

-

Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Key Experimental Methodologies

a. Behavioral Testing (Morris Water Maze)

-

Purpose: To assess spatial learning and memory.

-

Protocol:

-

A circular pool is filled with opaque water. A hidden platform is submerged just below the water's surface.

-

Acquisition Phase (5-7 days): Mice are trained to find the hidden platform from different starting positions. Four trials are conducted per day. Latency to find the platform and path length are recorded.

-

Probe Trial (24 hours after last training day): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was) is recorded.

-

b. Immunohistochemistry (IHC)

-

Purpose: To visualize and quantify Aβ plaques, phosphorylated tau, and neuroinflammation markers (Iba1 for microglia, GFAP for astrocytes) in brain tissue.

-

Protocol:

-

Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).

-

Post-fix brains in 4% PFA overnight, then transfer to a 30% sucrose solution.

-

Section brains on a cryostat or vibratome (30-40 µm sections).

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

-

Incubate with primary antibodies (e.g., anti-Aβ, anti-phospho-tau, anti-Iba1, anti-GFAP) overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount sections on slides and image using a confocal or fluorescence microscope.

-

Quantify the stained area using image analysis software (e.g., ImageJ).

-

c. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the levels of soluble and insoluble Aβ40 and Aβ42, as well as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.

-

Protocol:

-

Homogenize brain tissue in a suitable lysis buffer.

-

Separate the homogenate into soluble and insoluble fractions by centrifugation.

-

Use commercially available ELISA kits specific for mouse Aβ40, Aβ42, and the cytokines of interest.

-

Follow the manufacturer's instructions for the assay procedure.

-

Measure the absorbance using a plate reader and calculate the concentrations based on a standard curve.

-

Logical Relationships and Considerations

Caption: Factors influencing the therapeutic outcome of this compound.

Conclusion

This compound, as a potent RIPK1 inhibitor, holds significant promise as a therapeutic agent for Alzheimer's disease. The protocols and information provided herein offer a solid foundation for researchers to design and execute preclinical studies to evaluate its efficacy in relevant mouse models. Careful consideration of the chosen animal model, dose, and outcome measures will be critical for elucidating the full therapeutic potential of this compound in the context of Alzheimer's disease.

References

Application Notes and Protocols for Preclinical Studies of TTX-030

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the available preclinical information regarding the dosage and administration of TTX-030, a first-in-class anti-CD39 antibody, in animal studies. Due to the limited publicly available data on specific preclinical protocols for TTX-030, this document synthesizes information on its mechanism of action and findings from related anti-CD39 antibody studies in animal models to offer guidance for designing future preclinical experiments. While specific dosages and administration routes for TTX-030 in animals are not detailed in the public domain, the provided protocols are based on standard practices for similar therapeutic antibodies in oncology research.

Introduction

TTX-030 is a fully human monoclonal antibody that targets CD39, a key enzyme in the ATP-adenosine pathway.[1][2] In the tumor microenvironment (TME), the conversion of pro-inflammatory extracellular ATP to immunosuppressive adenosine is a critical mechanism of immune evasion.[3] CD39 catalyzes the initial step in this process.[3] By inhibiting CD39, TTX-030 aims to increase the concentration of immunostimulatory ATP and reduce the levels of immunosuppressive adenosine, thereby promoting an anti-tumor immune response.[4][5] Preclinical data for TTX-030 has been described as "compelling," leading to its advancement into clinical trials.[6]

Mechanism of Action

TTX-030 is an uncompetitive allosteric inhibitor of CD39.[2] This mechanism allows it to potently inhibit the enzyme's activity even at the high ATP concentrations found in the tumor microenvironment.[2] The inhibition of CD39 by TTX-030 has a dual effect:

-

Preservation of extracellular ATP: ATP acts as a danger signal that can activate immune cells, including dendritic cells and T cells.[3]

-

Reduction of extracellular adenosine: Adenosine suppresses the activity of various immune cells, including T cells and natural killer (NK) cells.[4]

By modulating the balance of ATP and adenosine, TTX-030 is designed to enhance the body's own anti-tumor immune response.[4]

Preclinical Animal Studies Data

While specific quantitative data on the dosage and administration of TTX-030 in animal models is not publicly available, related studies on other anti-CD39 antibodies in mice provide a framework for potential experimental design. It has been noted that anti-CD39 monoclonal antibodies have shown anti-tumor activity in various murine tumor models.

Table 1: Representative Data from Preclinical Studies of Anti-CD39 Antibodies in Mice

| Antibody | Animal Model | Tumor Type | Dosage | Administration Route | Study Duration | Outcome |

| Anti-mouse CD39 mAb (clone B66) | Mouse | Metastatic tumors | Not Specified | Not Specified | Not Specified | Significant anti-tumor metastatic effects by promoting NK cell expansion and survival.[7] |

Note: This table is illustrative and based on findings with other anti-CD39 antibodies. Specific details for TTX-030 are not available in the provided search results.

Experimental Protocols

The following are generalized protocols for conducting preclinical efficacy studies of a therapeutic antibody like TTX-030 in a murine tumor model. These should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

1. Cell Culture and Tumor Implantation:

- Culture a suitable murine cancer cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) under standard conditions.

- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS.

- Subcutaneously inject an appropriate number of tumor cells (e.g., 1 x 10^6 cells in 100 µL) into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).

2. Animal Monitoring and Grouping:

- Monitor tumor growth regularly using calipers.

- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

3. Antibody Preparation and Administration:

- Reconstitute the anti-CD39 antibody (or a relevant isotype control) in a sterile vehicle solution (e.g., PBS).

- Administer the antibody via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosing frequency could be, for example, twice weekly. Dosage will need to be determined through dose-ranging studies.

4. Efficacy Assessment:

- Measure tumor volume and body weight 2-3 times per week.

- At the end of the study (based on tumor burden in the control group or a predetermined time point), euthanize the mice.

- Excise tumors and weigh them. A portion of the tumor can be processed for histological or immunological analysis (e.g., flow cytometry to assess immune cell infiltration).

5. Statistical Analysis:

- Analyze differences in tumor growth between treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway of TTX-030 Mechanism of Action

Caption: Mechanism of action of TTX-030 in the tumor microenvironment.

Experimental Workflow for a Preclinical Efficacy Study

Caption: Generalized workflow for a preclinical in vivo efficacy study.

Conclusion

While detailed preclinical data on the dosage and administration of TTX-030 in animal studies are not widely published, its mechanism of action as a first-in-class anti-CD39 antibody provides a strong rationale for its use in cancer immunotherapy. The generalized protocols and workflows presented here, based on standard practices for similar biologics, can serve as a valuable resource for researchers designing and conducting preclinical evaluations of TTX-030 and other modulators of the ATP-adenosine pathway. Further research and publication of detailed preclinical findings will be crucial for optimizing the development of this promising therapeutic agent.

References

- 1. Press Release for Tizona Therapeutics [tizonatx.com]

- 2. Fully human anti-CD39 antibody potently inhibits ATPase activity in cancer cells via uncompetitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Our Science | TTX-030 | Publications | Trishula Therapeutics [trishulatx.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Trishula Therapeutics Announces Promising Early Phase 1b Data of TTX-030, an Anti-CD39 Antibody, in Combination with Chemoimmunotherapy as First-Line Treatment for Locally Advanced or Metastatic Gastric Cancer/GEJ Cancer - BioSpace [biospace.com]

- 6. news.abbvie.com [news.abbvie.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: TP-030-2 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of TP-030-2, a potent RIPK1 inhibitor, in cell-based assays. The information is intended to guide researchers in the effective use of this compound for studying necroptosis and other RIPK1-mediated signaling pathways.

Introduction to this compound

This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical upstream regulator of cellular inflammation and death pathways, including necroptosis. Inhibition of RIPK1 by this compound provides a valuable tool for investigating the roles of this kinase in various physiological and pathological processes. This compound has demonstrated significant inhibitory activity in cellular assays, making it a suitable compound for in vitro studies.

Physicochemical and Biological Properties

A summary of the known quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | [1] |

| CAS Number | 2095514-84-2 | [1] |

| Inhibitory Potency (Human Ki) | 0.43 nM | [1] |